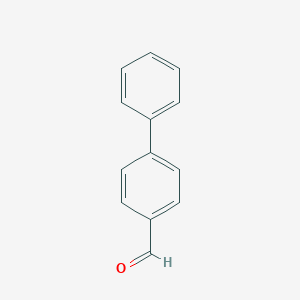

4-Phenylbenzaldehyde

Description

Properties

IUPAC Name |

4-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDBWOPVZKNQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073961 | |

| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-36-8 | |

| Record name | [1,1′-Biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzaldehyde

CAS Number: 3218-36-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylbenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis and as a precursor in the development of novel therapeutic agents. This document details its chemical and physical properties, safety information, prominent synthesis methodologies with detailed experimental protocols, and its emerging role in medicinal chemistry, particularly as a modulator of key signaling pathways.

Chemical and Physical Properties

4-Phenylbenzaldehyde, also known as 4-biphenylcarboxaldehyde, is a crystalline solid at room temperature. Its biphenyl (B1667301) scaffold and reactive aldehyde group make it a valuable intermediate in a multitude of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 3218-36-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Appearance | White to off-white or cream-colored solid/crystals | [1] |

| Melting Point | 57-63 °C | [1] |

| Boiling Point | 184 °C at 11 mmHg | [2] |

| Solubility | Soluble in organic solvents such as ether. Low water solubility. | [1] |

| Purity | Typically ≥ 95-99% | [1] |

Safety Information

4-Phenylbenzaldehyde requires careful handling in a laboratory setting. Below is a summary of its hazard and precautionary statements according to the Globally Harmonized System (GHS).

| GHS Information | Codes and Statements |

| Hazard Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |

Synthesis of 4-Phenylbenzaldehyde

The synthesis of 4-Phenylbenzaldehyde can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most prevalent in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1]

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Solvent Addition: Add a mixture of toluene and degassed water (e.g., 4:1 ratio, 20 mL total).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura coupling.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the coupling of a diazonium salt with an aromatic compound.[1] While it often results in lower yields compared to modern cross-coupling reactions, it remains a fundamental transformation in organic chemistry.

Materials:

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 4-aminobenzaldehyde in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, add a large excess of benzene. Slowly add the cold diazonium salt solution to the benzene with vigorous stirring. Gradually add a solution of sodium hydroxide to the reaction mixture.

-

Reaction: Continue stirring for several hours at room temperature. The evolution of nitrogen gas should be observed.

-

Work-up: Separate the benzene layer and wash it with water and a dilute acid solution.

-

Purification: Dry the benzene layer over anhydrous Na₂SO₄ and remove the excess benzene by distillation. The crude 4-Phenylbenzaldehyde can be further purified by recrystallization or fractional distillation.

Applications in Research and Drug Development

4-Phenylbenzaldehyde serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its biphenyl structure is a common motif in many biologically active compounds.

Aldehyde Dehydrogenase (ALDH) Inhibition and Cancer Stem Cells

Recent research has highlighted the role of aldehyde dehydrogenases (ALDHs), particularly the ALDH1A3 isoform, in the maintenance of cancer stem cells (CSCs) and the development of chemoresistance.[2][3] Several biphenyl derivatives have been investigated as inhibitors of ALDH. While 4-Phenylbenzaldehyde itself may not be a potent inhibitor, its scaffold is a valuable starting point for the design of more selective and potent ALDH inhibitors.

Inhibition of ALDH1A3 can disrupt key signaling pathways that are crucial for CSC survival and proliferation. One of the primary pathways affected is the retinoic acid (RA) signaling pathway.[2][3]

Retinoic Acid (RA) Signaling Pathway

ALDH1A3 is a key enzyme in the synthesis of retinoic acid from retinal. Retinoic acid is a potent signaling molecule that binds to nuclear receptors (RAR and RXR), which in turn regulate the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.[2][3] In the context of cancer, dysregulation of the RA signaling pathway can contribute to tumorigenesis.

By inhibiting ALDH1A3, biphenyl aldehyde derivatives can decrease the intracellular levels of retinoic acid, thereby modulating the expression of RA-responsive genes. This can lead to the suppression of CSC properties and an increased sensitivity to chemotherapy.

References

4-Phenylbenzaldehyde: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for physical property determination.

Core Physical and Chemical Properties

4-Phenylbenzaldehyde is a versatile aromatic aldehyde featuring a biphenyl (B1667301) scaffold with a formyl group.[1] Its chemical formula is C₁₃H₁₀O.[2] This structure contributes to its unique aromatic and reactive properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2]

Quantitative Data Summary

The physical properties of 4-Phenylbenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Molecular Weight | 182.22 | g/mol | [1][2][3] | |

| Appearance | White to light yellow or cream solid/crystalline powder | - | [2][3][4][5] | |

| Melting Point | 57 - 63 | °C | A range is often reported, e.g., 57-59°C, 57-60°C, 57.3-57.9°C, 58°C. | [1][2][3][4][5][6] |

| Boiling Point | 184 | °C | At a reduced pressure of 11 mmHg. Another source reports 320°C at atmospheric pressure. | [1][3][4][5] |

| Density | 1.107 | g/cm³ | At 20°C. | [3][4][6] |

| Solubility | Insoluble in water. Soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). | - | [3][4][5][6] | |

| Flash Point | 171.8 - 172 | °C | [1][3][4] | |

| Vapor Pressure | 0.025 | Pa | At 25°C. | [3][5] |

| Refractive Index | ~1.5994 | - | Estimated value. | [3][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Phenylbenzaldehyde.

-

¹H NMR (CDCl₃): δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons).[1]

-

IR (NaCl): Strong C=O stretch at 1700 cm⁻¹ and C–H aromatic stretches at approximately 3031 cm⁻¹.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like 4-Phenylbenzaldehyde.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[7] A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[7][8]

-

Heating medium (e.g., mineral oil for Thiele tube)[8]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 4-Phenylbenzaldehyde is finely powdered using a mortar and pestle.[8][10]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9] This assembly is then placed in the melting point apparatus.[7][8]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7][10][11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Apparatus:

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[14][15]

-

Beaker and tripod stand (if using an oil bath)[9]

Procedure:

-

Sample Preparation: A small amount of liquid 4-Phenylbenzaldehyde (if melted) is placed into the small test tube.[12][14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[14][15]

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).[13]

-

Heating: The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[14] At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[16]

Procedure for ¹H NMR:

-

Sample Preparation: Accurately weigh 5-20 mg of 4-Phenylbenzaldehyde and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[16]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be about 4.0 to 5.0 cm from the bottom.[16]

-

Spectrometer Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[17]

-

Data Acquisition: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[16] The ¹H NMR spectrum is then acquired using an appropriate pulse sequence.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of 4-Phenylbenzaldehyde is ground with dry potassium bromide (KBr) powder in a mortar.

-

Pellet Formation: The mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[18]

General Procedure (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[19]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (radical cation).[18][19] This process can also cause the molecular ion to fragment.[19]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[18][19]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[18]

Visualization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like 4-Phenylbenzaldehyde.

References

- 1. 4-Phenylbenzaldehyde|High-Purity RUO| [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. p-Phenylbenzaldehyde(4-BPAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 5. 4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya [atamanchemicals.com]

- 6. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to 4-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Phenylbenzaldehyde, a pivotal aromatic aldehyde in organic synthesis and pharmaceutical development. This document outlines its core physicochemical properties, experimental protocols for its synthesis and analysis, and its applications as a versatile chemical intermediate.

Core Physicochemical Properties

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is a solid organic compound with the chemical formula C₁₃H₁₀O.[1][2][3] Its molecular structure consists of a biphenyl (B1667301) backbone with a formyl substituent, which imparts its characteristic reactivity and utility as a building block in complex molecule synthesis.[1]

Summary of Quantitative Data

The key physicochemical properties of 4-Phenylbenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 182.22 | g/mol |

| Molecular Formula | C₁₃H₁₀O | |

| Melting Point | 57-61 | °C |

| Boiling Point | 184 (at 11 mmHg) | °C |

| Density | 1.107 | g/cm³ |

| Flash Point | 172 | °C |

| Water Solubility | 17 (at 20°C) | mg/L |

| Appearance | White to light yellow crystalline powder |

Data sourced from multiple chemical suppliers and databases.[1][2][4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-Phenylbenzaldehyde are crucial for its effective application in research and development.

Synthesis Protocol: Palladium-Catalyzed Reductive Carbonylation

A common method for the synthesis of 4-Phenylbenzaldehyde involves the palladium-catalyzed reductive carbonylation of a bromoarene.[1]

Materials:

-

4-Bromobiphenyl

-

N-Formylsaccharin

-

Triethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a dry, inert atmosphere (e.g., under Argon), dissolve 4-Bromobiphenyl in the anhydrous solvent.

-

Add N-Formylsaccharin and the palladium catalyst to the reaction mixture.

-

Introduce triethylsilane to the mixture.

-

Heat the reaction to the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction and quench with an appropriate aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography to yield 4-Phenylbenzaldehyde.

Spectroscopic Characterization

The identity and purity of synthesized 4-Phenylbenzaldehyde can be confirmed using various spectroscopic methods.

-

¹H NMR (CDCl₃): Expect a singlet for the aldehydic proton around δ 10.06 ppm and a multiplet for the aromatic protons between δ 7.42–7.96 ppm.[1]

-

Infrared (IR) Spectroscopy (NaCl): A strong carbonyl (C=O) stretch should be observable around 1700 cm⁻¹. Aromatic C–H stretches are expected around 3031 cm⁻¹.[1]

Applications in Research and Drug Development

4-Phenylbenzaldehyde is a valuable intermediate in the synthesis of a wide range of organic molecules.[4] Its applications span from the creation of pharmaceuticals and agrochemicals to its use in the flavor and fragrance industry.[4][5]

Role as a Pharmaceutical Intermediate

The biphenyl scaffold of 4-Phenylbenzaldehyde is a common structural motif in various drug candidates. It serves as a starting material for the synthesis of compounds targeting a range of conditions, including neurological disorders.[1]

Below is a diagram illustrating a generalized workflow for the utilization of 4-Phenylbenzaldehyde in a drug discovery pipeline.

Caption: Drug Discovery Workflow with 4-Phenylbenzaldehyde.

Precursor for Dyes and Polymers

In material science, 4-Phenylbenzaldehyde is utilized as a precursor for the synthesis of dyes and as an additive in resin formulations to enhance their thermal and mechanical properties.[1]

The following diagram illustrates the logical relationship of 4-Phenylbenzaldehyde as a precursor in different chemical synthesis pathways.

Caption: Synthetic applications of 4-Phenylbenzaldehyde.

References

- 1. 4-Phenylbenzaldehyde|High-Purity RUO| [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthonix, Inc > 3218-36-8 | 4-Phenylbenzaldehyde [synthonix.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya [atamanchemicals.com]

- 6. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

A Comprehensive Technical Guide to the Melting Point of 4-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 4-Phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde), a crucial physical property for its application in research and development. This document outlines the experimentally determined melting point from various sources, details the standardized experimental protocol for its determination, and presents a logical workflow for purity assessment using this key parameter.

Physicochemical Data: Melting Point of 4-Phenylbenzaldehyde

The melting point of 4-Phenylbenzaldehyde is a critical parameter for its identification, purity assessment, and handling in various synthetic and analytical procedures. A summary of reported melting point values is presented below.

| Source | Reported Melting Point (°C) |

| TCI Chemicals[1] | 57.0 - 60.0 |

| Ataman Kimya[2] | 57 - 59 |

| Mitsubishi Gas Chemical Company, Inc.[3][4] | 58 |

| ChemicalBook[5] | 57 - 59 |

| Chem-Impex[6] | 57 - 63 |

| Benchchem[7] | 57 - 61 |

| ChemBK[8] | 57 - 59 |

| YangZhou ShuangDing Chem Co.,Ltd[9] | 57 - 59 |

| Stenutz[10] | 59 |

The compiled data indicates a consensus melting point for 4-Phenylbenzaldehyde in the range of 57-60 °C . A narrow melting point range is indicative of a high degree of purity for a crystalline solid.[11]

Experimental Protocol: Melting Point Determination

The determination of the melting point of 4-Phenylbenzaldehyde is a standard procedure in organic chemistry laboratories to ascertain its purity and confirm its identity.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[11][14]

-

Capillary tubes (sealed at one end)[12]

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of 4-Phenylbenzaldehyde is placed in a clean, dry mortar and finely powdered using a pestle. This ensures uniform heat transfer within the sample.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is optimal.[12][15]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.[11]

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is initially used to determine an approximate melting range.[13]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated with a much slower heating rate (approximately 2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[13]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[11][14] A pure substance will typically exhibit a sharp melting range of 0.5-1.0 °C.[11]

Logical Workflow for Purity Assessment

The melting point is a fundamental criterion for assessing the purity of 4-Phenylbenzaldehyde. The following diagram illustrates the logical workflow for utilizing melting point determination in purity analysis.

Caption: Purity assessment workflow for 4-Phenylbenzaldehyde.

This comprehensive guide provides the essential technical information regarding the melting point of 4-Phenylbenzaldehyde, empowering researchers and professionals in their scientific endeavors.

References

- 1. Biphenyl-4-carboxaldehyde | 3218-36-8 | TCI AMERICA [tcichemicals.com]

- 2. 4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya [atamanchemicals.com]

- 3. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. p-Phenylbenzaldehyde(4-BPAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 5. 4-Biphenylcarboxaldehyde CAS#: 3218-36-8 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Phenylbenzaldehyde|High-Purity RUO| [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. shuangdingchemistry.com [shuangdingchemistry.com]

- 10. biphenyl-4-carboxaldehyde [stenutz.eu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde), with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a versatile intermediate in organic synthesis.

Physicochemical Data of 4-Phenylbenzaldehyde

The following table summarizes the key quantitative data for 4-phenylbenzaldehyde, compiled from various sources for easy reference and comparison.

| Property | Value | Notes | Citations |

| Boiling Point | 184 °C | at 11 mmHg | [1][2][3][4] |

| 320 °C | at atmospheric pressure | [5][6] | |

| 152 °C | at 8 mmHg | ||

| Melting Point | 57-63 °C | Range observed across sources | [1][2][3][4][5][7] |

| Molecular Formula | C₁₃H₁₀O | [1][3][7] | |

| Molecular Weight | 182.22 g/mol | [1][7] | |

| Density | 1.107 g/cm³ | at 20°C | [2][3][5] |

| Flash Point | 172 °C | [1][3][4] | |

| Water Solubility | 17 mg/L | at 20°C | [3][4] |

| Appearance | White to light yellow crystalline powder | [3][4] | |

| CAS Number | 3218-36-8 | [2][3][7] |

Experimental Protocol: Boiling Point Determination

The boiling point of a solid organic compound like 4-phenylbenzaldehyde can be accurately determined using a micro-method, such as the Thiele tube technique. This method is advantageous as it requires only a small amount of the sample.

Apparatus and Chemicals:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat-stable liquid (e.g., liquid paraffin, silicone oil)

-

Bunsen burner or other heat source

-

Stand and clamp

-

4-Phenylbenzaldehyde sample

Procedure:

-

Sample Preparation : Place a small amount of 4-phenylbenzaldehyde into the small test tube, enough to submerge the bulb of the thermometer.

-

Capillary Tube Placement : Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Apparatus Assembly : Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup : Insert the thermometer and the attached test tube into the Thiele tube, which is filled with a suitable heating liquid like liquid paraffin.[8] The liquid level should be high enough to cover the sample but not so high as to enter the test tube.

-

Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner.[9][10] The shape of the Thiele tube ensures that convection currents will maintain a uniform temperature throughout the liquid.[9]

-

Observation : As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9][10]

-

Boiling Point Reading : Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[9][10] Record this temperature.

-

Pressure Correction : For accuracy, the atmospheric pressure should be recorded, as boiling points are pressure-dependent.[11]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

4-Phenylbenzaldehyde is commonly synthesized via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone in the formation of carbon-carbon bonds, particularly for creating biphenyl (B1667301) structures.[1] The workflow below illustrates the key steps of this synthetic route.

Synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura Reaction.

References

- 1. 4-Phenylbenzaldehyde|High-Purity RUO| [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Phenylbenzaldehyde [chembk.com]

- 4. 4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya [atamanchemicals.com]

- 5. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 6. p-Phenylbenzaldehyde(4-BPAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 7. chemimpex.com [chemimpex.com]

- 8. m.youtube.com [m.youtube.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

In-Depth Technical Guide: Solubility of 4-Phenylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is an aromatic aldehyde with the chemical formula C₁₃H₁₀O. Its structure, featuring a biphenyl (B1667301) backbone, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding the solubility of 4-Phenylbenzaldehyde in different organic solvents is crucial for its application in organic synthesis, reaction optimization, purification processes, and formulation development. This guide provides a summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A brief overview of the key physicochemical properties of 4-Phenylbenzaldehyde is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol [2] |

| Appearance | White to light yellow crystalline powder or crystals[3] |

| Melting Point | 57-60 °C[4] |

| Boiling Point | 184 °C at 11 mmHg[4] |

| CAS Number | 3218-36-8[3] |

Solubility Data

Comprehensive quantitative solubility data for 4-Phenylbenzaldehyde across a wide range of organic solvents and temperatures is limited in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility (mg/L) | Temperature (°C) |

| Water | H₂O | 17 | 20 |

Table 1: Quantitative solubility of 4-Phenylbenzaldehyde in water.[4]

Qualitative Solubility Data

| Solvent | Classification | Solubility |

| Methanol | Alcohol | Soluble |

| Ethanol | Alcohol | Soluble |

| Acetone | Ketone | Soluble |

| Chloroform | Halogenated | Soluble |

| Ethyl Acetate | Ester | Slightly Soluble |

Table 2: Qualitative solubility of 4-Phenylbenzaldehyde in various organic solvents.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method and HPLC Analysis

This section details a standard laboratory procedure for accurately determining the solubility of 4-Phenylbenzaldehyde in a given organic solvent.

Principle

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[5] An excess amount of the solid solute is agitated with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

4-Phenylbenzaldehyde (analytical standard)

-

Solvent of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

-

Mobile phase (e.g., acetonitrile (B52724) and water mixture)[6]

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Phenylbenzaldehyde to a series of scintillation vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of 4-Phenylbenzaldehyde of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.[6]

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of 4-Phenylbenzaldehyde in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of 4-Phenylbenzaldehyde solubility.

Caption: Experimental workflow for solubility determination.

Application in Drug Development

4-Phenylbenzaldehyde's role as a pharmaceutical intermediate highlights the importance of its solubility characteristics.[1] For instance, in the synthesis of more complex molecules, the choice of solvent is dictated by the solubility of the reactants, including 4-Phenylbenzaldehyde, to ensure efficient reaction kinetics and product yield. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and difficulties in purification. Therefore, a thorough understanding of its solubility profile in various organic solvents is a critical first step in the process development for any pharmaceutical agent derived from this intermediate.

Conclusion

This technical guide has summarized the available solubility data for 4-Phenylbenzaldehyde and provided a detailed, standardized protocol for its experimental determination. While comprehensive quantitative data remains scarce, the provided experimental workflow offers a robust method for researchers to generate this critical information in their own laboratories. Accurate solubility data is indispensable for the effective utilization of 4-Phenylbenzaldehyde in research, development, and manufacturing, particularly within the pharmaceutical industry. Further studies to systematically evaluate its solubility in a broader range of solvents at various temperatures are encouraged.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Phenylbenzaldehyde(4-BPAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 4. chembk.com [chembk.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. benchchem.com [benchchem.com]

Chemical Synonyms and Identifiers

An In-depth Technical Guide to 4-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Phenylbenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, materials science, and potentially in drug discovery.

4-Phenylbenzaldehyde is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

-

Common Synonyms :

-

Commercial Names and Code Names :

-

NSC 46066[2]

-

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Phenylbenzaldehyde is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| CAS Number | 3218-36-8 | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 57-59 °C | |

| Boiling Point | 184 °C at 11 mmHg | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | |

| FTIR (cm⁻¹) | ~3050 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1665 (C=O), ~1595 (Ar C=C) | |

| ¹H NMR (CDCl₃, δ) | ~10.0 (s, 1H, CHO), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.4-7.5 (m, 5H) | |

| ¹³C NMR (CDCl₃, δ) | ~192 (CHO), ~147, ~140, ~135, ~130, ~129, ~128, ~127 |

Experimental Protocols

The synthesis of 4-Phenylbenzaldehyde is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method.

Synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-Phenylbenzaldehyde from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water (20 mL).

-

Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

While 4-Phenylbenzaldehyde is a valuable building block in the synthesis of pharmaceuticals, its direct biological activity and impact on specific signaling pathways are not extensively documented in publicly available literature. However, the biphenyl (B1667301) scaffold is a known pharmacophore present in numerous biologically active compounds, including enzyme inhibitors and receptor antagonists.[4][5]

Derivatives of biphenyl amides and carboxamides have shown potential as anticancer, antimicrobial, and enzyme inhibitory agents, targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[6] Furthermore, some benzaldehyde (B42025) derivatives have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[7][8] For instance, 4-(diethylamino)benzaldehyde (B91989) is a known pan-inhibitor of ALDH isoforms, which are implicated in cancer cell survival and drug resistance.[9]

Given the limited direct data on 4-Phenylbenzaldehyde, a logical first step in its biological evaluation would be to screen it against a panel of common drug targets. An experimental workflow for such a screening cascade is proposed below.

Visualizations

Synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 4-Phenylbenzaldehyde.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Proposed Workflow for Biological Activity Screening

Caption: Workflow for biological screening of 4-Phenylbenzaldehyde.

References

- 1. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl-4-carboxaldehyde 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Biphenylcarboxaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylcarboxaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into the significant applications of its derivatives in drug discovery, particularly focusing on their roles as modulators of key signaling pathways implicated in various disease states. This document aims to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science by consolidating essential data, experimental protocols, and visual representations of synthetic and biological workflows.

Core Chemical and Physical Properties

4-Biphenylcarboxaldehyde, also known as 4-phenylbenzaldehyde, is a solid organic compound characterized by a biphenyl (B1667301) scaffold with a formyl substituent at the 4-position. This unique structure imparts a combination of rigidity and reactivity, making it a sought-after intermediate in chemical synthesis.

Chemical Structure and Identifiers

The structural representation and key identifiers for 4-biphenylcarboxaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | 4-phenylbenzaldehyde |

| Synonyms | 4-Biphenylaldehyde, p-Phenylbenzaldehyde, [1,1'-Biphenyl]-4-carboxaldehyde, 4-Formylbiphenyl |

| CAS Number | 3218-36-8 |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| InChI Key | ISDBWOPVZKNQDW-UHFFFAOYSA-N |

| SMILES | O=Cc1ccc(cc1)c2ccccc2 |

Physicochemical Properties

A compilation of the key physicochemical properties of 4-biphenylcarboxaldehyde is presented in the following table for easy reference.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or crystals | |

| Melting Point | 57-61 °C | |

| Boiling Point | 184 °C @ 11 mmHg | |

| Density | 1.107 g/cm³ | |

| Flash Point | 172 °C | |

| Solubility | Soluble in organic solvents such as hexanes and ethyl acetate (B1210297). |

Synthesis and Purification

The synthesis of 4-biphenylcarboxaldehyde is most effectively achieved through a Suzuki cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol outlines the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Hexanes

-

Ethyl acetate

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromobenzaldehyde, phenylboronic acid, and triphenylphosphine in 1-propanol.

-

Prepare a 2 M aqueous solution of sodium carbonate and add it to the reaction mixture.

-

Add palladium(II) acetate to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

-

Flash Chromatography: The crude product can be purified by flash chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (e.g., 93:7 v/v) as the eluent.

-

Recrystallization: Further purification can be achieved by recrystallization from a solvent system like hexanes and methanol.

Characterization Data

The identity and purity of the synthesized 4-biphenylcarboxaldehyde can be confirmed by various spectroscopic methods.

| Technique | Key Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ: 10.06 (s, 1H), 8.01 (d, 2H, J = 8.1 Hz), 7.91 (d, 2H, J = 8.1 Hz), 7.77 (d, 2H, J = 7.4 Hz), 7.52 (t, 2H, J = 7.4 Hz), 7.45 (t, 1H, J = 7.4 Hz) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ: 193.5, 146.7, 139.6, 135.9, 131.0, 129.9, 129.4, 128.2, 127.9 |

| IR (neat, cm⁻¹) | 1700, 1680, 1606, 1170, 839 |

| Mass Spec. (FD-MS) | m/z: 182.2 |

Applications in Drug Discovery and Development

While 4-biphenylcarboxaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas. The biphenyl scaffold is a common pharmacophore that can influence receptor binding, metabolic stability, and overall pharmacological activity.

Synthesis of Biologically Active Derivatives

The aldehyde functional group of 4-biphenylcarboxaldehyde is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, enabling the synthesis of diverse derivatives.

Caption: Synthetic pathway from 4-biphenylcarboxaldehyde to biologically active derivatives.

Modulation of Signaling Pathways by Derivatives

Derivatives of 4-biphenylcarboxaldehyde have been investigated for their ability to modulate specific signaling pathways, leading to potential therapeutic applications.

A series of novel biphenyl-4-carboxamide derivatives have been designed and synthesized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. Antagonism of this channel is a promising strategy for the development of new analgesics.

One such derivative, ASP8370 , has been identified as a clinical development candidate for the treatment of neuropathic pain. The development of these antagonists involved extensive structure-activity relationship (SAR) studies to optimize potency, aqueous solubility, and metabolic stability while minimizing off-target effects like CYP3A4 inhibition.

Caption: Mechanism of action for TRPV1 antagonist derivatives of 4-biphenylcarboxaldehyde.

N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides have been synthesized and evaluated as antagonists of the platelet-activating factor (PAF). PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. Antagonism of the PAF receptor can be beneficial in treating conditions like asthma and other inflammatory disorders.

Novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have been synthesized and demonstrated to possess anti-inflammatory properties. These compounds were evaluated in animal models of inflammation.

Biphenyl carboxylic acid derivatives have been identified as potent antiresorptive agents, showing promise in the treatment of osteoporosis. These compounds inhibit osteoclast formation and RANKL signaling in vitro and have demonstrated oral activity in preclinical models of bone loss.

Experimental Protocols for Biological Evaluation of Derivatives

The biological activity of derivatives synthesized from 4-biphenylcarboxaldehyde is assessed using a variety of in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

In Vitro Assays

Caption: Workflow for in vitro evaluation of 4-biphenylcarboxaldehyde derivatives.

-

Principle: This assay measures the ability of a compound to inhibit the activation of the TRPV1 channel, typically by a known agonist like capsaicin.

-

Methodology:

-

HEK293 cells stably expressing the human TRPV1 channel are used.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The test compound (a biphenyl-4-carboxamide derivative) is pre-incubated with the cells.

-

The TRPV1 channel is activated by the addition of capsaicin.

-

The influx of calcium upon channel activation is measured by monitoring the change in fluorescence.

-

The inhibitory effect of the test compound is quantified by the reduction in the calcium signal compared to a control.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated.

-

-

Principle: This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.

-

Methodology:

-

Platelet membranes rich in PAF receptors are prepared (e.g., from washed dog platelets).

-

The membranes are incubated with a radiolabeled PAF ligand (e.g., [³H]-PAF) and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The displacement of the radioligand by the test compound is used to calculate its binding affinity (Ki).

-

-

Principle: This assay assesses the effect of a compound on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

-

Methodology:

-

Bone marrow cells or spleen cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

The cells are treated with various concentrations of the biphenyl carboxylic acid derivative.

-

After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

The number of TRAP-positive multinucleated cells (osteoclasts) is counted.

-

The inhibitory effect of the compound on osteoclastogenesis is determined.

-

In Vivo Assays

-

Principle: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

-

Methodology:

-

Rats or mice are administered the test compound orally or via intraperitoneal injection.

-

After a specific period, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation and edema.

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of the control group.

-

Conclusion

4-Biphenylcarboxaldehyde is a fundamentally important molecule in the fields of organic synthesis and medicinal chemistry. Its readily available nature and the versatility of its aldehyde group make it an ideal starting material for the construction of complex molecules. While its direct biological activity has not been extensively reported, the diverse and potent pharmacological effects of its derivatives underscore the value of the biphenyl scaffold in drug design. The continued exploration of new synthetic transformations and the biological evaluation of novel derivatives of 4-biphenylcarboxaldehyde are expected to yield further advancements in the development of new therapeutic agents and functional materials. This guide serves as a foundational resource to aid in these future research and development endeavors.

An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1,1'-Biphenyl)-4-carboxaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

(1,1'-Biphenyl)-4-carboxaldehyde, also known as 4-phenylbenzaldehyde, is a versatile organic compound featuring a biphenyl (B1667301) scaffold with an aldehyde functional group. This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various synthetic applications.

Physicochemical Properties

The key physicochemical properties of (1,1'-Biphenyl)-4-carboxaldehyde are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | [1][2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | White to pale yellow solid/crystals or crystalline powder | [3] |

| Melting Point | 57-59 °C | [4] |

| Boiling Point | 184 °C at 11 mmHg | [4] |

| Solubility | Soluble in methanol. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). | [5] |

| CAS Number | 3218-36-8 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (1,1'-Biphenyl)-4-carboxaldehyde. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | CDCl₃ | 10.04 (s, 1H, -CHO), 7.92 (d, 2H), 7.73 (d, 2H), 7.71-7.34 (m, 5H) | [6] |

| ¹³C NMR | CDCl₃ | 191.08, 148.06, 141.08, 135.06, 132.44, 130.98, 129.78 | [5] |

Infrared (IR) Spectroscopy

| Technique | Source of Sample | Reference(s) |

| Capillary Cell: Melt | Aldrich Chemical Company, Inc. | [7] |

| ATR-IR | Aldrich | [7] |

| Vapor Phase IR | Sigma-Aldrich Co. LLC. | [7] |

Mass Spectrometry (MS)

| Technique | Data Compilation | Reference(s) |

| Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde are provided to facilitate its preparation in a laboratory setting.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable and efficient method for the synthesis of (1,1'-Biphenyl)-4-carboxaldehyde from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Degassed water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Concentrate the dried organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[9][10]

Purification by Recrystallization

For further purification, the product can be recrystallized.

Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as hexanes and methanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

Applications in Drug Development and Research

(1,1'-Biphenyl)-4-carboxaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its biphenyl moiety is a recognized pharmacophore in medicinal chemistry.

-

TRPV1 Antagonists: The biphenyl structure is a key component in the design of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[13][14][15][16][17] These compounds are being investigated for their potential as analgesics for treating neuropathic pain. The biphenyl group often serves as a critical C-region moiety in these antagonists.

-

Antifungal Agents: Derivatives of (1,1'-Biphenyl)-4-carboxaldehyde, particularly carboxamides, have been synthesized and evaluated for their antifungal properties.[1][18][19][20][21] These compounds have shown efficacy against various plant pathogens, suggesting their potential application in agrochemicals.

-

General Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This makes (1,1'-Biphenyl)-4-carboxaldehyde a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[22][23][24] It is also used in biological studies to evaluate the effects of chemical substituents on ligand potency.[3]

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and purification workflow, as well as a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 对苯基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR [m.chemicalbook.com]

- 7. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 14. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 17. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijsdr.org [ijsdr.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Phenylbenzaldehyde: Discovery, History, and Synthesis

Abstract

4-Phenylbenzaldehyde, also known as 4-biphenylcarboxaldehyde, is an aromatic aldehyde of significant interest in organic synthesis, serving as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and materials such as liquid crystals.[1] This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for key synthetic methodologies, a compilation of its physicochemical properties, and its role in significant biological pathways. While a singular discovery event for 4-phenylbenzaldehyde is not well-documented, its history is intrinsically linked to the broader development of synthetic methods for biphenyl (B1667301) derivatives throughout the 20th century.

Historical Context: The Evolution of Biphenyl Synthesis

The specific first synthesis of 4-phenylbenzaldehyde is not attributed to a single discoverer but rather emerged from the advancement of organic synthesis, particularly reactions for forming carbon-carbon bonds between aromatic rings. The history of biphenyl derivative synthesis dates back over 160 years.[2] Early methods for creating the biphenyl scaffold included the Wurtz-Fittig reaction (dating back to 1862) and the Ullmann reaction (1904), which involved coupling aryl halides with metals like sodium or copper.[2][3]

The development of more versatile and efficient methods in the latter half of the 20th century, especially palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of substituted biphenyls, including 4-phenylbenzaldehyde.[3] The Suzuki-Miyaura cross-coupling reaction, pioneered by Akira Suzuki and his colleagues, became a cornerstone for synthesizing such compounds due to its mild reaction conditions and high functional group tolerance.[3][4] Other classical methods, such as the Friedel-Crafts acylation of biphenyl, also provided pathways to precursors that could be converted to 4-phenylbenzaldehyde.[2][5] The Gattermann-Koch reaction, developed in 1897 by L. Gattermann and J.A. Koch, offered a method for the formylation of aromatic compounds, which could theoretically be applied to biphenyl.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 4-phenylbenzaldehyde is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol [7][8] |

| Appearance | Cream to white solid[1] |

| Melting Point | 57-63 °C[1][7] |

| Boiling Point | 184 °C at 11 mmHg[7][9] |

| ¹H NMR (CDCl₃) | δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons)[7] |

| IR (NaCl, cm⁻¹) | ~3031 (C-H aromatic stretch), ~1700 (C=O stretch)[7] |

| CAS Number | 3218-36-8[8] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 4-phenylbenzaldehyde is most effectively achieved through modern cross-coupling reactions, though classical methods can also be employed.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a highly efficient method for synthesizing 4-phenylbenzaldehyde, involving the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[4]

Experimental Protocol (Modified from BenchChem): [4]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and deionized water.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-bromobenzaldehyde is consumed (typically 18-24 hours).

-

Work-up: After cooling the mixture to room temperature, add deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography.[10]

Friedel-Crafts Acylation of Biphenyl

While not a direct synthesis of 4-phenylbenzaldehyde, the Friedel-Crafts acylation of biphenyl can produce a 4-acylbiphenyl precursor, which can then be converted to the aldehyde. This reaction involves treating biphenyl with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction predominantly yields the para-substituted product.[5]

Experimental Protocol (General Procedure): [11]

-

Reaction Setup: In a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve biphenyl (1.0 eq) in an inert solvent like dichloromethane.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (at least a 1:1 molar ratio to the acylating agent) in portions.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension, maintaining the temperature between 0-5 °C.

-